![molecular formula C20H20BrNO4 B2417603 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione CAS No. 708247-32-9](/img/structure/B2417603.png)
5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione
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Overview
Description
5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione is a chemical compound with the molecular formula C20H20BrNO4 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione consists of 20 carbon atoms, 20 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 418.281 Da, and the monoisotopic mass is 417.057556 Da .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione are not detailed in the literature, indole derivatives are known to play a significant role in various chemical reactions .Scientific Research Applications
Structural and Chemical Analysis
Crystallographic Analysis : A study by Wu et al. (2011) on a similar compound, 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione, provides insights into the crystal structure and intermolecular interactions, which could be relevant for understanding the characteristics of 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione as well (Wu, Zheng, Cao, & Xiao, 2011).
Synthesis and Reactions : The synthesis process of related compounds is detailed in research by Sinhababu & Borchardt (1988), which could provide a framework for synthesizing and manipulating 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione for scientific research (Sinhababu & Borchardt, 1988).
Potential Antioxidant Properties : Li et al. (2012) identified nitrogen-containing bromophenols with potent scavenging activity against radicals, indicating a potential area of application for bromophenol derivatives like 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione in antioxidant research (Li, Li, Gloer, & Wang, 2012).
Applications in Material Science and Pharmacology
Molecular Synthesis for Material Science : The research by Miki, Hachiken, and Yanase (2001) on the synthesis of ellipticine through the reaction of related compounds indicates the potential utility of 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione in material science and organic synthesis (Miki, Hachiken, & Yanase, 2001).
Pharmaceutical Research and Drug Synthesis : Kavadias, Velkof, and Belleau (1979) describe a process for synthesizing benzomorphans, which might be applicable in developing new pharmaceutical compounds using 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione (Kavadias, Velkof, & Belleau, 1979).
Future Directions
The future research directions could involve exploring the synthesis methods, chemical reactions, mechanism of action, and potential applications of 5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione. Given the significance of indole derivatives in medicinal chemistry , this compound could potentially have interesting biological properties worth investigating.
properties
IUPAC Name |
5-bromo-1-[(4-butoxy-3-methoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO4/c1-3-4-9-26-17-8-5-13(10-18(17)25-2)12-22-16-7-6-14(21)11-15(16)19(23)20(22)24/h5-8,10-11H,3-4,9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUARPRDZFAADSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(4-butoxy-3-methoxybenzyl)indoline-2,3-dione |
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